![molecular formula C19H20N4O2 B2610190 (Z)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-乙氧基亚苄基)丙烷酰肼 CAS No. 452090-06-1](/img/structure/B2610190.png)
(Z)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-乙氧基亚苄基)丙烷酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, featuring a benzimidazole core and an ethoxybenzylidene moiety, makes it a subject of interest in various fields of scientific research.
科学研究应用
Chemistry
In chemistry, (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential anticancer and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and various pathogenic microorganisms, making it a valuable candidate for further investigation in drug development.
Medicine
In medicine, (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is being explored for its therapeutic potential. Its anticancer properties are of particular interest, with research focusing on its mechanism of action and efficacy in preclinical models.
Industry
The compound’s versatility extends to industrial applications, where it is used in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
作用机制
Target of Action
The primary target of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .
Mode of Action
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing the formation of microtubules. This disrupts the structure and function of the microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
By inhibiting tubulin polymerization, (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide affects the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell division and proliferation, inducing apoptosis in cancer cells .
Result of Action
The result of the action of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is the inhibition of cell division and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Hydrazide formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff base formation: Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
相似化合物的比较
Similar Compounds
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)propanehydrazide: Similar structure with a methoxy group instead of an ethoxy group.
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide: Contains a chlorine atom in place of the ethoxy group.
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide: Features a nitro group instead of the ethoxy group.
Uniqueness
The uniqueness of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYTRZAZRGQMA-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610107.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
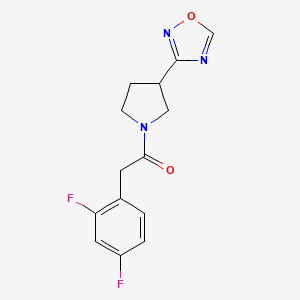
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2610113.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
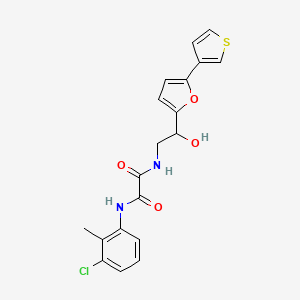
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
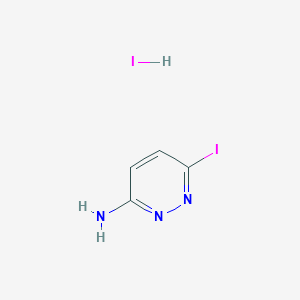
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

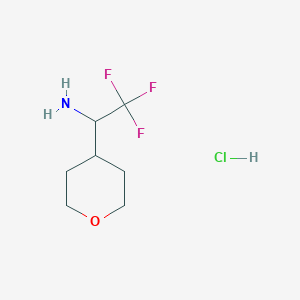
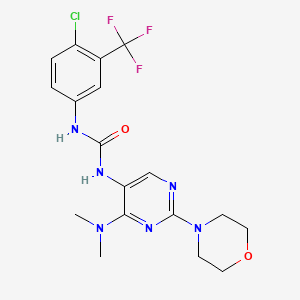
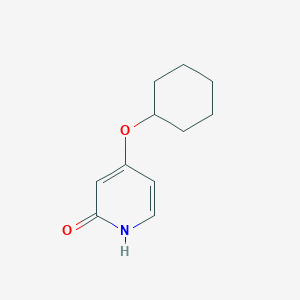
![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)
